- Anti-inflammatory terpenes from Schefflera rubriflora C. J. Tseng & G. Hoo with their TNF-α and IL-6 inhibitory activities, Phytochemistry (Elsevier, 2019, 163, 23-32
Cas no 41756-77-8 (4'-dihydro-)
4'-dihydro- structure
Product Name:4'-dihydro-
Numero CAS:41756-77-8
MF:C15H22O5
MW:282.332185268402
CID:331283
PubChem ID:11988272
Update Time:2025-04-19
4'-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-dihydro-
- Dihydrophaseic acid
- (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-Dihydroxy-1,5-dimethyl-6-oxabicyclo[ 3.2.1]oct-8-yl]-3-methyl-2,4-pentadienoic acid
- [ "" ]
- 41756-77-8
- (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
- isomer of dihydrophaseic acid
- LMPR0103050005
- Dihydrophaseicacid
- CHEMBL3594246
- (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]oct-8-yl]-3-methylpenta-2,4-dienoic acid
- DTXSID301315742
- AKOS040760049
- CHEBI:23757
- 5-(3,8-Dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-2,4-pentadienoic acid, 9CI
- SCHEMBL9990748
- Q27109812
- (-)-Dihydrophaseic acid
- (2Z,4E)-3-Methyl-5-[(1S)-1alpha-hydroxy-2,6-dimethyl-2alpha,6alpha-(epoxymethano)-4beta-hydroxycyclohexane-1-yl]-2,4-pentadienoic acid
-
- Inchi: 1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13+,14+,15-/m0/s1
- Chiave InChI: XIVFQYWMMJWUCD-VSTJRZLJSA-N
- Sorrisi: O1C[C@@]2(C)C[C@@H](C[C@]1(C)[C@@]2(/C=C/C(=C\C(=O)O)/C)O)O
Proprietà calcolate
- Massa esatta: 282.14700
- Massa monoisotopica: 282.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 483
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87A^2
- XLogP3: 0.9
Proprietà sperimentali
- Colore/forma: Solid
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 497.0±45.0 °C at 760 mmHg
- Punto di infiammabilità: 184.7±22.2 °C
- PSA: 86.99000
- LogP: 1.25450
- Pressione di vapore: 0.0±2.9 mmHg at 25°C
4'-dihydro- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4'-dihydro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TMA0132-25mg |
Dihydrophaseic acid |
41756-77-8 | 25mg |
¥ 22700 | 2024-07-20 | ||
| TargetMol Chemicals | TMA0132-5 mg |
Dihydrophaseic acid |
41756-77-8 | 98% | 5mg |
¥ 14,700 | 2023-07-11 | |
| TargetMol Chemicals | TMA0132-50 mg |
Dihydrophaseic acid |
41756-77-8 | 98% | 50mg |
¥ 30,300 | 2023-07-11 | |
| TargetMol Chemicals | TMA0132-100 mg |
Dihydrophaseic acid |
41756-77-8 | 98% | 100MG |
¥ 39,500 | 2023-07-11 | |
| TargetMol Chemicals | TMA0132-5mg |
Dihydrophaseic acid |
41756-77-8 | 98% | 5mg |
¥ 14700 | 2023-09-15 | |
| TargetMol Chemicals | TMA0132-50mg |
Dihydrophaseic acid |
41756-77-8 | 50mg |
¥ 30300 | 2024-07-20 | ||
| TargetMol Chemicals | TMA0132-100mg |
Dihydrophaseic acid |
41756-77-8 | 100mg |
¥ 39500 | 2024-07-20 |
4'-dihydro- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:LiOH, S:H2O, S:MeOH, S:DMF, overnight, rt
1.2R:HCl, S:H2O, neutralized
1.2R:HCl, S:H2O, neutralized
Riferimento
4'-dihydro- Raw materials
4'-dihydro- Preparation Products
4'-dihydro- Letteratura correlata
-
Ying Yang,Xi Juan Zhao,Yu Pan,Zhiqin Zhou Anal. Methods 2016 8 893
-
Shih-Huang Tai,Ping-Chung Kuo,Sio Hong Lam,Shiow-Chyn Huang,Yi-Zhuan Kuo,Hsin-Yi Hung,Meei-Jen Liou,Po-Chuen Shieh,E.-Jian Lee,Tian-Shung Wu RSC Adv. 2019 9 21616
-
Naveen Diddi,Leon Lai,Christine Ha Nguyen,Dawei Yan,Eiji Nambara,Suzanne Abrams Org. Biomol. Chem. 2023 21 3014
-
4. Nine new compounds from the root bark of Lycium chinense and their α-glucosidase inhibitory activityYa-Nan Yang,Ya-Wen An,Zhi-Lai Zhan,Jing Xie,Jian-Shuang Jiang,Zi-Ming Feng,Fei Ye,Pei-Cheng Zhang RSC Adv. 2017 7 805
-
Paul M. Dewick Nat. Prod. Rep. 1997 14 111
41756-77-8 (4'-dihydro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso